

Introduction: Understanding the Significance of Solubility in Drug Development

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Compound of Interest

Compound Name: *3-(3-Fluorophenyl)phenethyl alcohol*

Cat. No.: *B1302167*

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In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of **3-(3-Fluorophenyl)phenethyl alcohol**, a compound of interest in medicinal chemistry.

The introduction of a fluorine atom into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, a thorough understanding of how this structural modification impacts solubility in various solvent systems is essential for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of the solubility of **3-(3-Fluorophenyl)phenethyl alcohol**, offering a predictive solubility profile, a detailed experimental protocol for solubility determination, and an analysis of the underlying intermolecular forces.

Physicochemical Properties of 3-(3-Fluorophenyl)phenethyl alcohol

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The key properties of **3-(3-Fluorophenyl)phenethyl alcohol** are summarized below.

Property	Value	Source
CAS Number	840522-20-5	[1][2][3]
Molecular Formula	C14H13FO	[2]
Molecular Weight	216.26 g/mol	[1][2]
Predicted logP	3.02750	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2 (Oxygen and Fluorine)	[2]
Rotatable Bond Count	3	[2]

The predicted octanol-water partition coefficient (logP) of approximately 3.03 suggests that **3-(3-Fluorophenyl)phenethyl alcohol** is a lipophilic molecule, indicating a preference for nonpolar environments over aqueous media.[2] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.[2] These features will play a significant role in its interactions with different solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of **3-(3-Fluorophenyl)phenethyl alcohol** in various classes of solvents.[4] The molecule possesses both a large, nonpolar biphenyl backbone and a polar hydroxyl group, giving it amphiphilic character.

Table of Predicted Solubility:

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	The hydroxyl group can form hydrogen bonds with protic solvents. However, the large, nonpolar aromatic structure will limit solubility, especially in water. Solubility is expected to increase with decreasing solvent polarity (e.g., more soluble in ethanol than in water).
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)	Moderate to High	These solvents can accept hydrogen bonds from the hydroxyl group of the solute and have dipole-dipole interactions. Their intermediate polarity can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar	Hexane, Toluene, Diethyl Ether	Moderate to High	The dominant nonpolar biphenyl structure will have favorable van der Waals interactions with nonpolar solvents. The polarity of the hydroxyl group

may slightly reduce solubility in highly nonpolar solvents like hexane compared to aromatic solvents like toluene.

Experimental Determination of Solubility: A Step-by-Step Protocol

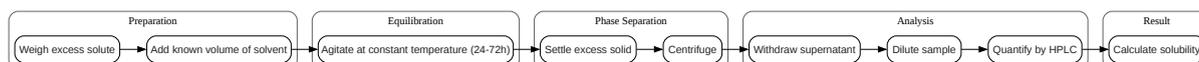
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of **3-(3-Fluorophenyl)phenethyl alcohol**.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **3-(3-Fluorophenyl)phenethyl alcohol** into separate vials for each solvent to be tested.
 - Add a known volume of the selected solvent to each vial.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath (e.g., 25 °C) to ensure isothermal conditions.
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of solid material at the end of this period confirms that a saturated solution has been achieved.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
- To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **3-(3-Fluorophenyl)phenethyl alcohol** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram



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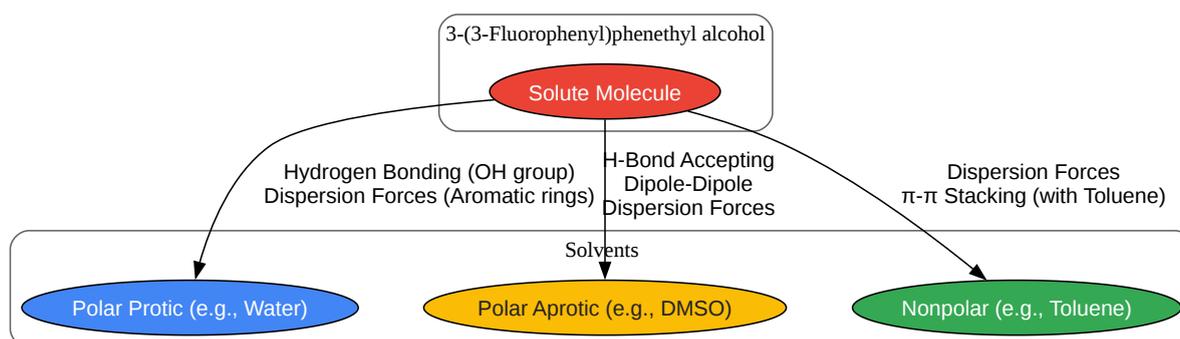
Caption: Workflow for equilibrium solubility determination.

Discussion: Intermolecular Forces Governing Solubility

The solubility of **3-(3-Fluorophenyl)phenethyl alcohol** is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

- In Polar Protic Solvents (e.g., Water, Ethanol): The primary solute-solvent interactions are hydrogen bonds between the hydroxyl group of the alcohol and the solvent molecules. However, the large, hydrophobic biphenyl moiety disrupts the strong hydrogen-bonding network of water, leading to low aqueous solubility. In alcohols like ethanol, the nonpolar ethyl group can interact more favorably with the aromatic rings, resulting in higher solubility.
- In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Additionally, dipole-dipole interactions will occur between the polar functionalities of the solvent and the solute. These solvents are effective at solvating both the polar and nonpolar portions of the molecule, often leading to good solubility.
- In Nonpolar Solvents (e.g., Toluene, Hexane): The dominant interactions are London dispersion forces between the nonpolar solvent and the large aromatic system of the solute. The presence of the polar hydroxyl group can slightly disfavor solubility in very nonpolar solvents like hexane. Aromatic solvents like toluene can also engage in π - π stacking interactions with the phenyl rings of the solute, potentially enhancing solubility.

Diagram of Intermolecular Interactions



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Caption: Key intermolecular forces in different solvents.

Conclusion

While specific experimental data for the solubility of **3-(3-Fluorophenyl)phenethyl alcohol** is not readily available in the public domain, a strong predictive understanding can be derived from its physicochemical properties and the principles of intermolecular forces. The compound is anticipated to be lipophilic, with low solubility in water and good solubility in a range of polar aprotic and nonpolar organic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for systematic solubility determination. Such data is indispensable for the rational design of formulation strategies and for advancing the development of new therapeutic agents.

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